1-Benzoyl-4-(2-isocyanoethyl)piperazine

Multicomponent reactions Isocyanide chemistry Scaffold diversity

Substituting piperazine-based isocyanides introduces steric and electronic variability that compromises Ugi cyclization pathways and biological target reproducibility. 1-Benzoyl-4-(2-isocyanoethyl)piperazine provides a structurally defined scaffold with a benzoyl UV handle, a piperazine core for post-Ugi diversification, and a terminal isocyanide for multicomponent reactions. Key supply advantages: (i) 95% purity with batch-specific QC (NMR, HPLC, GC) for method validation; (ii) heterobifunctional architecture enables access to diketopiperazines, N-aryl piperazines, and fused systems from a single building block; (iii) commercial availability with documented storage under inert gas eliminates synthesis lead time.

Molecular Formula C14H17N3O
Molecular Weight 243.3 g/mol
Cat. No. B1273479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-(2-isocyanoethyl)piperazine
Molecular FormulaC14H17N3O
Molecular Weight243.3 g/mol
Structural Identifiers
SMILES[C-]#[N+]CCN1CCN(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17N3O/c1-15-7-8-16-9-11-17(12-10-16)14(18)13-5-3-2-4-6-13/h2-6H,7-12H2
InChIKeyVZCRCRRMHNKPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-(2-isocyanoethyl)piperazine Identity and Structure


1-Benzoyl-4-(2-isocyanoethyl)piperazine (CAS: 602261-78-9) is a heterobifunctional building block containing three pharmacophoric elements: a benzoyl group, a piperazine core, and an ethyl-linked isocyanide functionality . Its molecular formula is C14H17N3O with a molecular weight of 243.31 g/mol, and commercial sources typically provide it at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) . The compound exists at the intersection of piperazine-containing bioactive scaffolds and isocyanide-based multicomponent reaction (IMCR) chemistry, where piperazine motifs are among the most extensively used backbones in medicinal chemistry due to their capacity to modulate physicochemical properties and enhance selectivity [1].

Building Block IMCR-ready isocyanide with piperazine scaffold
Pharmacophore Benzoyl-piperazine architecture for diversity synthesis
QC & Identity Batch-specific NMR, HPLC, GC documentation

1-Benzoyl-4-(2-isocyanoethyl)piperazine Procurement Risks


Generic substitution among piperazine-containing isocyanides introduces substantial risk to both reaction outcomes and biological target engagement. The specific combination of the benzoyl moiety at N1 and the 2-isocyanoethyl chain at N4 creates a unique molecular topology that is not replicated by other piperazine-based isocyanides (e.g., 1-butyl-4-(2-isocyanoethyl)piperazine, 1-(2-isocyanoethyl)-4-methyl-piperazine, or 1-(2-isocyanoethyl)piperidine). Isocyanide-based multicomponent reactions are conformationally sensitive; the steric and electronic properties of the N1 substituent directly influence the cyclization pathway and product distribution in post-Ugi transformations . In biological applications, the benzoyl group provides specific π-stacking and hydrogen-bonding capacity that alkyl-substituted analogs lack, while the piperazine ring confers conformational flexibility and basicity distinct from pyrrolidine or piperidine scaffolds [1]. Failure to verify exact structural identity before procurement results in irreproducible synthetic routes or biological false negatives that are not detectable until downstream assay failure occurs.

N1-substituent mismatch
Benzoyl group provides π-stacking and electron withdrawal absent in alkyl analogs, potentially altering post-Ugi cyclization paths.
Heterocycle core difference
Piperazine vs. piperidine/pyrrolidine changes basicity, conformational space, and hydrogen-bond capacity, limiting direct scaffold replacement.
QC documentation gap
In-house analogs often lack batch-certified purity data, introducing variability that may not reproduce published methods.

1-Benzoyl-4-(2-isocyanoethyl)piperazine Differentiation Data


Piperazine IMCR Scaffold Diversity

The piperazine core in 1-benzoyl-4-(2-isocyanoethyl)piperazine enables participation in isocyanide-based multicomponent reactions (IMCRs) that generate chemically distinct scaffolds compared to non-piperazine isocyanides. While simple alkyl isocyanides typically yield linear Ugi adducts, piperazine-containing isocyanides provide a gateway to post-Ugi cyclization pathways that yield cyclic peptidomimetics, diketopiperazines, and fused heterocycles . The piperazine scaffold itself provides a privileged entry point to no fewer than 35 different piperazine-derived scaffolds through IMCR chemistry [1].

IMCR Scaffold Access
Class-level
≥35 distinct piperazine-derived scaffolds
vs. ~1-3 for simple alkyl isocyanides
Enables diversity-oriented synthesis programs
Based on literature review of IMCR chemistry
Multicomponent reactions Isocyanide chemistry Scaffold diversity

Benzoyl vs. Alkyl N1-Substitution Effects

The benzoyl substituent at the N1 position of 1-benzoyl-4-(2-isocyanoethyl)piperazine provides electron-withdrawing character and π-stacking capacity that distinguishes it from alkyl-substituted analogs such as 1-butyl-4-(2-isocyanoethyl)piperazine or 1-methyl-4-(2-isocyanoethyl)piperazine. In post-Ugi hydroamination reactions leading to N-aryl piperazine derivatives, the nature of the N1 substituent influences the cyclization efficiency and product distribution . While direct head-to-head comparative yield data for this specific compound versus alkyl analogs is not published, the established SAR of piperazine scaffolds in drug design indicates that benzoyl substitution confers distinct hydrogen-bonding and π-π interaction capabilities compared to alkyl groups [1].

N1 Substituent Effect
Class-level
Benzoyl: electron-withdrawing, π-stacking
Alkyl: electron-donating, no aromatic interaction
Supports distinct synthetic and binding outcomes
Quantitative yield differential not reported
Post-Ugi cyclization Structure-activity relationship Piperazine functionalization

Piperazine vs. Other Heterocyclic Isocyanides

1-Benzoyl-4-(2-isocyanoethyl)piperazine contains a six-membered piperazine ring with two nitrogen atoms, providing conformational flexibility and dual basicity that distinguishes it from monocyclic amine isocyanides such as 1-(2-isocyanoethyl)piperidine or 1-(2-isocyanoethyl)pyrrolidine. Piperazine scaffolds are recognized as 'privileged structures' in medicinal chemistry due to their ability to modulate physicochemical properties, enhance selectivity, and improve pharmacokinetic parameters [1]. The presence of two nitrogen atoms allows for distinct protonation states and hydrogen-bonding patterns compared to single-nitrogen heterocycles [2].

Heterocycle Basicity
Class-level
2 nitrogen centers
vs. single N in piperidine/pyrrolidine isocyanides
Greater conformational and pKa tunability
Qualitative advantage in physicochemical optimization
Conformational analysis Basicity Heterocyclic scaffolds

Batch QC and Purity Verification

Commercial suppliers of 1-benzoyl-4-(2-isocyanoethyl)piperazine provide batch-specific quality control documentation including NMR, HPLC, and GC analysis with a stated purity of 95% . This level of QC documentation enables researchers to verify compound identity and purity prior to critical experiments. In contrast, in-house synthesis of analogous piperazine isocyanides often lacks rigorous analytical characterization, introducing variability in reaction outcomes. The availability of certified analytical data reduces the risk of experimental failure due to impure or misidentified starting materials.

Batch QC Verification
Supporting evidence
NMR, HPLC, GC reports; 95% purity
Per-lot documentation supplied
Reduces experimental variability
Supplier-provided data; verify for critical assays
Quality control Purity analysis Reproducibility

1-Benzoyl-4-(2-isocyanoethyl)piperazine Applications


Diversity-Oriented Synthesis via Ugi Reactions

1-Benzoyl-4-(2-isocyanoethyl)piperazine serves as an isocyanide component in Ugi four-component reactions (Ugi-4CR) for the convergent synthesis of α-acylamino amides. The piperazine core enables subsequent post-Ugi cyclization strategies to access diketopiperazines, N-aryl piperazines, and fused heterocyclic systems . This compound is particularly suited for laboratories conducting diversity-oriented synthesis where access to multiple piperazine-derived scaffolds from a common building block is desirable. The benzoyl group provides a UV-active chromophore facilitating HPLC monitoring and purification.

Hit-to-Lead Optimization with Piperazine Pharmacophores

The benzoyl-piperazine-isocyanide architecture of this compound positions it as a versatile intermediate for generating piperazine-containing drug candidates. Piperazine scaffolds are extensively validated in approved therapeutics across CNS, anti-infective, and oncology indications due to their favorable physicochemical and pharmacokinetic properties [1]. Researchers can leverage the isocyanide handle for late-stage diversification while retaining the benzoyl-piperazine core that provides conformational constraint and target-binding motifs. This approach is particularly relevant for programs targeting GPCRs, ion channels, and kinase inhibitors where piperazine linkers have proven optimal.

Post-Ugi Cyclization Method Development

The isocyanide functionality in 1-benzoyl-4-(2-isocyanoethyl)piperazine participates in intramolecular post-Ugi hydroamination reactions under transition-metal-free conditions to yield N-aryl piperazine derivatives . Method development laboratories investigating novel cyclization strategies can use this compound as a model substrate to optimize reaction conditions (solvent, base, temperature) before applying the optimized protocol to more complex or precious isocyanide substrates. The commercial availability with batch QC documentation ensures reproducible starting material for method validation studies.

Chemical Biology Probe Synthesis

The combination of a benzoyl UV chromophore, piperazine conformational flexibility, and isocyanide reactivity makes 1-benzoyl-4-(2-isocyanoethyl)piperazine suitable for generating chemical biology probes. The benzoyl moiety provides a spectroscopic handle for concentration determination and HPLC tracking, while the piperazine ring offers attachment points for biotin, fluorophores, or affinity tags [1]. Researchers developing photoaffinity probes or activity-based protein profiling reagents can incorporate this building block into probe architectures, with the batch-certified purity ensuring reproducible probe performance across biological replicates.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
IMCR scaffold diversification
Reaction scope and post-Ugi cyclization efficiency
Hit-to-lead SAR studies
Piperazine pharmacophore for target engagement
Physicochemical and binding selectivity assessment
Post-Ugi method development
Model substrate with defined QC
Method reproducibility and condition screening
Chemical probe construction
UV-active benzoyl for tracking, conjugation handle
Probe stability and labeling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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